Bienvenue dans la boutique en ligne BenchChem!

Nolasiban

Oral Bioavailability Pharmacokinetics Route of Administration

Nolasiban (Erlosiban, OBE-001) is the only orally bioavailable, selective oxytocin receptor antagonist in Phase 3 for IVF—eliminating the IV infusion pumps and specialized nursing required for atosiban. With 77.4% oral bioavailability, no biased Gαi agonism, and cardiac safety confirmed at 1800 mg (no QTc prolongation), it is the superior OTR-A for ART research. A single 900 mg oral dose increased live birth rate by 12 absolute percentage points in Phase 3 trials. Ideal for reproductive pharmacology, OTR signaling dissection, and preclinical IVF modeling. ≥98% purity. Global shipping available.

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
CAS No. 1477482-19-1
Cat. No. B607365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNolasiban
CAS1477482-19-1
SynonymsOBE-001;  OBE001;  OBE001;  Erlosiban
Molecular FormulaC20H22N2O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N3CC(=NOC)CC3CO
InChIInChI=1S/C20H22N2O3/c1-14-5-3-4-6-19(14)15-7-9-16(10-8-15)20(24)22-12-17(21-25-2)11-18(22)13-23/h3-10,18,23H,11-13H2,1-2H3/b21-17-/t18-/m0/s1
InChIKeyOLUJSZLBWZWGJT-HGBKYHTQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 233 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nolasiban (CAS 1477482-19-1) Procurement Guide: Oral Oxytocin Receptor Antagonist for IVF Enhancement


Nolasiban (also known as Erlosiban, OBE-001, RPN-002) is an orally active, nonpeptide oxytocin receptor (OTR) antagonist under investigation for improving embryo implantation and pregnancy rates in assisted reproductive technology (ART) [1]. It is a small molecule (MW 338.16) with a pyrrolidinone core, currently in Phase 3 clinical development for female infertility [2]. Unlike the clinically established OTR antagonist atosiban, which requires intravenous infusion, nolasiban is formulated for oral administration, offering a practical advantage in outpatient IVF settings [3].

Why Generic Oxytocin Antagonist Substitution is Not Advisable: Nolasiban's Distinct Pharmacologic and Clinical Profile


Oxytocin receptor antagonists (OTR-As) are not interchangeable. Atosiban, a mixed OTR/vasopressin V1a antagonist, requires intravenous infusion and has demonstrated biased agonist effects on pro-inflammatory pathways, limiting its utility [1]. Barusiban, a long-acting peptide, is administered subcutaneously and has failed to show efficacy in preterm labor [2]. Nolasiban, in contrast, is an orally bioavailable, selective OTR antagonist with a unique ability to inhibit both myometrial contractions and OT-induced inflammation without biased agonism [1]. Clinical meta-analyses reveal divergent outcomes: while atosiban shows a relative risk (RR) of 1.50 for clinical pregnancy, nolasiban demonstrates an RR of 1.15 with higher certainty of evidence [3]. Substituting one OTR-A for another based solely on mechanism would ignore critical differences in route of administration, selectivity, signaling bias, and clinical efficacy, potentially compromising treatment outcomes in IVF protocols.

Nolasiban Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data


Absolute Oral Bioavailability: Nolasiban vs. Intravenous Atosiban and Subcutaneous Barusiban

Nolasiban exhibits an absolute oral bioavailability of 77.4% in healthy female subjects, enabling convenient oral dosing, whereas the clinically established OTR antagonist atosiban is administered via continuous intravenous infusion, and barusiban requires subcutaneous injection [1]. This high bioavailability supports a practical, patient-friendly administration route in outpatient IVF settings, reducing the need for infusion pumps and healthcare personnel [1].

Oral Bioavailability Pharmacokinetics Route of Administration IVF

Superior In Vitro Tocolytic Efficacy: Nolasiban vs. Atosiban at Equimolar Concentrations

In human pregnant myometrium, nolasiban (OBE001) demonstrated superior inhibition of both spontaneous and oxytocin-induced contractions compared to atosiban at equimolar concentrations [1]. At 60 nM, nolasiban significantly reduced contraction parameters; at 600 nM, nolasiban completely abolished contractility, whereas atosiban failed to achieve complete inhibition and exhibited partial agonistic effects at lower concentrations [1].

Tocolytic Uterine Contractility Myometrium In Vitro

Clinical Pregnancy Rate Improvement: Nolasiban vs. Placebo in IVF

In a Cochrane systematic review of 3 randomized controlled trials (N=1832), oral nolasiban (900 mg) increased clinical pregnancy rate with a relative risk (RR) of 1.15 (95% CI 1.02–1.30) compared to placebo [1]. This effect size is supported by high-certainty evidence (GRADE rating: High). In absolute terms, the clinical pregnancy rate increased from 345 per 1000 in the placebo group to 397 per 1000 with nolasiban, an absolute increase of 5.2 percentage points [1].

Clinical Pregnancy Rate IVF Meta-analysis Randomized Controlled Trial

Live Birth Rate Improvement: Nolasiban vs. Placebo in Phase 3 IMPLANT2 Trial

In the Phase 3 IMPLANT2 trial (N=778 women undergoing IVF at 41 European centers), a single oral 900 mg dose of nolasiban administered 4 hours before embryo transfer increased the live birth rate to 45%, compared to 33% in the placebo group [1]. This represents a relative increase of 36% and an absolute increase of 12 percentage points. No significant safety concerns were reported [1].

Live Birth Rate IVF Phase 3 IMPLANT2

Cardiac Safety Profile: No QTc Prolongation at Supratherapeutic Doses

In a dedicated thorough QT study of 45 healthy women, nolasiban at single oral doses of 900 mg (therapeutic) and 1800 mg (supratherapeutic) produced no significant change in QTc interval [1]. Two-sided 90% confidence intervals for the estimated QTc effect were below the threshold of regulatory concern (5 ms) [1]. This contrasts with some other reproductive drugs that carry QT prolongation warnings, making nolasiban a safer option for women of childbearing age.

Cardiac Safety QTc Interval Torsades de Pointes Safety Pharmacology

Receptor Selectivity Profile: OTR vs. Vasopressin V1a/V2 Receptors

Nolasiban is selective for the oxytocin receptor (OTR) over the arginine vasopressin (AVP) V1a and V2 receptors, whereas atosiban is primarily an AVP V1a antagonist with lower OTR selectivity [1]. This differential selectivity may contribute to nolasiban's distinct signaling profile, characterized by the absence of biased agonism and pro-inflammatory gene activation observed with atosiban [1].

Receptor Selectivity Vasopressin Off-target Pharmacology

Nolasiban Application Scenarios: Evidence-Based Use in IVF and Research


Enhancing IVF Success Rates in Good-Prognosis Patients

For women undergoing fresh single blastocyst transfer with favorable prognostic factors, a single oral 900 mg dose of nolasiban administered 4 hours before embryo transfer increases live birth rate by 12 absolute percentage points (33% to 45%) based on Phase 3 trial data [1]. This scenario is supported by high-certainty evidence of improved clinical pregnancy rates (RR 1.15) from multiple RCTs [2].

Outpatient IVF Protocol Simplification

Nolasiban's high absolute oral bioavailability (77.4%) enables convenient oral administration, eliminating the need for intravenous infusion pumps and specialized nursing care required for atosiban [3]. This facilitates streamlined, cost-effective IVF protocols in outpatient settings, improving patient experience and clinic workflow.

Research Tool for Oxytocin Receptor Signaling Studies

Nolasiban serves as a selective, orally active OTR antagonist that lacks biased agonism at Gαi pathways, making it a valuable pharmacologic probe for dissecting OTR-mediated signaling in reproductive tissues [4]. Its selectivity over V1a/V2 receptors allows researchers to isolate OTR-specific effects without confounding vasopressin receptor activity.

Safe Pharmacologic Adjunct for IVF with Cardiovascular Safety Concerns

In IVF patients where cardiac safety is a priority, nolasiban offers a favorable profile: no significant QTc prolongation was observed at therapeutic (900 mg) or supratherapeutic (1800 mg) doses, with 90% confidence intervals below the regulatory threshold of concern [5]. This supports its use without additional ECG monitoring, unlike some other reproductive drugs.

Quote Request

Request a Quote for Nolasiban

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.